molecular formula C29H24Cl2N4O2S B11080787 6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(4-chlorophenyl)-5-cyano-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide

6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(4-chlorophenyl)-5-cyano-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide

Cat. No.: B11080787
M. Wt: 563.5 g/mol
InChI Key: MPCODNUFADJUME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-4-PHENYL-14-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including cyano, carbamoyl, and sulfanyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-4-PHENYL-14-DIHYDROPYRIDINE-3-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the dihydropyridine ring: This can be achieved through a Hantzsch dihydropyridine synthesis, involving the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Introduction of the cyano group: This can be done via a nucleophilic substitution reaction using a suitable cyanating agent.

    Attachment of the carbamoyl and sulfanyl groups: These groups can be introduced through nucleophilic substitution reactions, using appropriate reagents such as isocyanates and thiols.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-4-PHENYL-14-DIHYDROPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chloro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes involving its functional groups.

    Medicine: Possible therapeutic applications due to its unique structure and reactivity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 6-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-4-PHENYL-14-DIHYDROPYRIDINE-3-CARBOXAMIDE exerts its effects depends on its interaction with molecular targets. The compound’s functional groups can interact with various enzymes or receptors, potentially inhibiting or activating specific pathways. For example, the cyano group may interact with nucleophilic sites on enzymes, while the carbamoyl group could form hydrogen bonds with receptor sites.

Comparison with Similar Compounds

Similar compounds include other dihydropyridine derivatives, such as nifedipine and amlodipine, which are used as calcium channel blockers in the treatment of hypertension

Properties

Molecular Formula

C29H24Cl2N4O2S

Molecular Weight

563.5 g/mol

IUPAC Name

6-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-N-(4-chlorophenyl)-5-cyano-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide

InChI

InChI=1S/C29H24Cl2N4O2S/c1-17-23(31)9-6-10-24(17)35-25(36)16-38-29-22(15-32)27(19-7-4-3-5-8-19)26(18(2)33-29)28(37)34-21-13-11-20(30)12-14-21/h3-14,27,33H,16H2,1-2H3,(H,34,37)(H,35,36)

InChI Key

MPCODNUFADJUME-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.